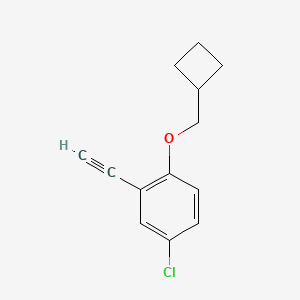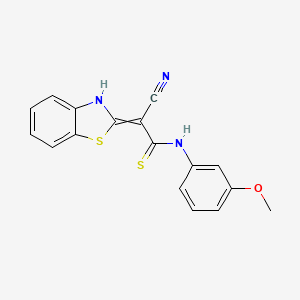
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is a complex organic compound that features a benzothiazole ring, a mercapto group, and a methoxy-phenylamino group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Attachment of Methoxy-Phenylamino Group: This step involves the coupling of a methoxy-substituted aniline derivative with the intermediate compound, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of Acrylonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring and the methoxy-phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that favor substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfoxides, and sulfones.
Reduction Products: Primary amines, secondary amines, and other reduced derivatives.
Substitution Products: Various substituted benzothiazole derivatives and methoxy-phenylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Researchers may study its activity against various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers, coatings, and electronic components. Its unique chemical properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazol-2-yl-3-mercapto-3-(4-methoxy-phenylamino)-acrylonitrile: Similar structure with a different position of the methoxy group.
2-Benzothiazol-2-yl-3-mercapto-3-(3-chloro-phenylamino)-acrylonitrile: Similar structure with a chloro group instead of a methoxy group.
2-Benzothiazol-2-yl-3-mercapto-3-(3-methyl-phenylamino)-acrylonitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy-phenylamino group, in particular, may confer specific interactions with biological targets that are not observed with other similar compounds.
Properties
Molecular Formula |
C17H13N3OS2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C17H13N3OS2/c1-21-12-6-4-5-11(9-12)19-16(22)13(10-18)17-20-14-7-2-3-8-15(14)23-17/h2-9,20H,1H3,(H,19,22) |
InChI Key |
GOJRGLJEVMOSPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



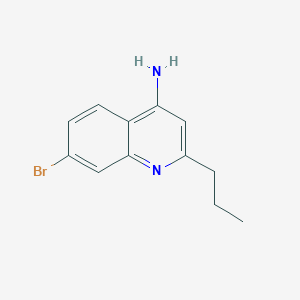

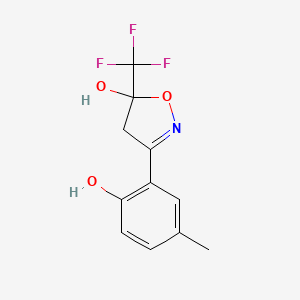
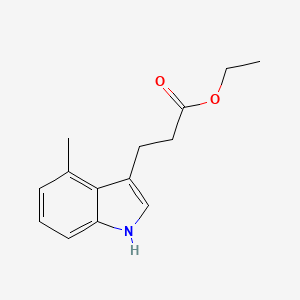
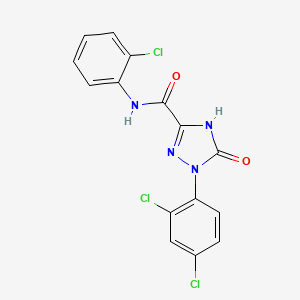
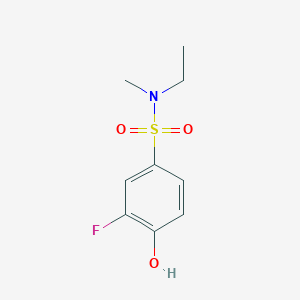
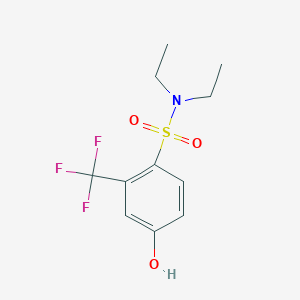
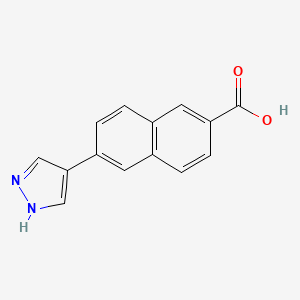

![[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B15340312.png)
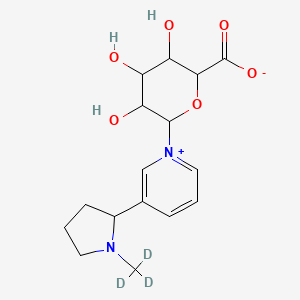
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
